Triphenyl(propyl)germane Triphenyl(propyl)germane
Brand Name: Vulcanchem
CAS No.: 5424-30-6
VCID: VC16049314
InChI: InChI=1S/C21H22Ge/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3
SMILES:
Molecular Formula: C21H22Ge
Molecular Weight: 347.0 g/mol

Triphenyl(propyl)germane

CAS No.: 5424-30-6

Cat. No.: VC16049314

Molecular Formula: C21H22Ge

Molecular Weight: 347.0 g/mol

* For research use only. Not for human or veterinary use.

Triphenyl(propyl)germane - 5424-30-6

Specification

CAS No. 5424-30-6
Molecular Formula C21H22Ge
Molecular Weight 347.0 g/mol
IUPAC Name triphenyl(propyl)germane
Standard InChI InChI=1S/C21H22Ge/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3
Standard InChI Key QNSQYNSRYJCYRU-UHFFFAOYSA-N
Canonical SMILES CCC[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Triphenyl(propyl)germane features a central germanium atom bonded to three phenyl groups (C6H5\text{C}_6\text{H}_5) and one propyl chain (CH2CH2CH3\text{CH}_2\text{CH}_2\text{CH}_3). The tetrahedral geometry around germanium is confirmed by single-crystal X-ray diffraction studies on analogous triphenylgermane derivatives . The propyl group introduces steric bulk and modulates electron density at the germanium center, influencing reactivity.

Table 1: Key Structural and Molecular Data

PropertyValueSource
Molecular FormulaC21H22Ge\text{C}_{21}\text{H}_{22}\text{Ge}
Molecular Weight347.04 g/mol
InChIInChI=1/C21H22Ge/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3
Boiling Point410.7°C at 760 mmHg
Flash Point200.1°C

Synthesis and Synthetic Routes

Hydroboration–Oxidation Strategies

A validated synthetic route involves hydroboration–oxidation of allyl germanes. For example, hydroboration of allyltriphenylgermane with borane (BH3\text{BH}_3) followed by oxidation yields Triphenyl(propyl)germane . This method leverages the regioselectivity of borane addition to the allyl group, ensuring high purity (>99%) .

Salt Metathesis and Deprotection

Alternative pathways include salt metathesis reactions. A germanium precursor, such as triphenylgermanium chloride (Ph3GeCl\text{Ph}_3\text{GeCl}), reacts with propylmagnesium bromide (CH2CH2CH2MgBr\text{CH}_2\text{CH}_2\text{CH}_2\text{MgBr}) in tetrahydrofuran (THF), yielding Triphenyl(propyl)germane after aqueous workup . This method is advantageous for scalability but requires stringent moisture control.

Physical and Chemical Properties

Thermal Stability

The compound exhibits a high boiling point of 410.7°C , attributed to strong Ge–C covalent bonds and van der Waals interactions between phenyl groups. Its flash point of 200.1°C suggests moderate flammability, necessitating precautions during handling.

Solubility and Reactivity

Triphenyl(propyl)germane is insoluble in polar solvents like water but soluble in aromatic hydrocarbons (e.g., toluene) and ethers. The germanium center’s electrophilicity enables reactions with nucleophiles, such as alkoxy groups or halides, forming derivatives like Triphenyl(propyl)germanium chloride .

Applications in Materials and Organic Synthesis

Precursor for Functional Materials

The compound serves as a precursor for germanium-containing polymers and ceramics. For instance, its pyrolysis under inert atmospheres yields germanium carbide (GeC) composites, which are explored for semiconductor applications .

Catalysis and Organometallic Reagents

In cross-coupling reactions, Triphenyl(propyl)germane acts as a germanium transfer agent. Its use in Stille-type couplings has been documented, where it facilitates C–Ge bond formation in asymmetric syntheses .

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